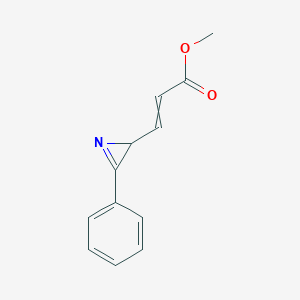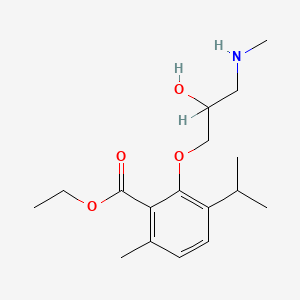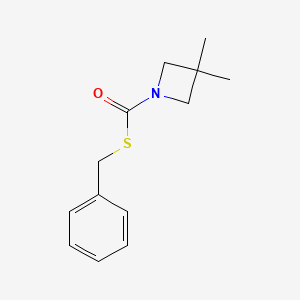
S-Benzyl 3,3-dimethylazetidine-1-carbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Benzyl 3,3-dimethylazetidine-1-carbothioate: is a chemical compound known for its unique structure and potential applications in various fields. It features a 3,3-dimethylazetidine ring, which is a four-membered nitrogen-containing heterocycle, bonded to a benzyl group and a carbothioate moiety. This compound is of interest due to its potential reactivity and applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl 3,3-dimethylazetidine-1-carbothioate typically involves the cyclization of γ-prenylated amines through an iodine-mediated intramolecular cyclization reaction . This method provides a convenient route to 3,3-dimethylazetidines in a highly diastereoselective manner. The reaction conditions often include the use of iodine as a catalyst and an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: S-Benzyl 3,3-dimethylazetidine-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioate moiety to a thiol or thioether group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
S-Benzyl 3,3-dimethylazetidine-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds
作用機序
The mechanism of action of S-Benzyl 3,3-dimethylazetidine-1-carbothioate involves its interaction with molecular targets through its functional groups. The azetidine ring can participate in hydrogen bonding and other non-covalent interactions, while the carbothioate moiety can undergo nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
1-Benzyl-3,3-dimethylazetidine: Similar structure but lacks the carbothioate group.
3,3-Dimethylazetidine: Lacks both the benzyl and carbothioate groups.
S-Benzyl azetidine-1-carbothioate: Similar but without the 3,3-dimethyl substitution.
特性
CAS番号 |
54395-81-2 |
|---|---|
分子式 |
C13H17NOS |
分子量 |
235.35 g/mol |
IUPAC名 |
S-benzyl 3,3-dimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C13H17NOS/c1-13(2)9-14(10-13)12(15)16-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChIキー |
LDIHBAUBNZZNPT-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1)C(=O)SCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



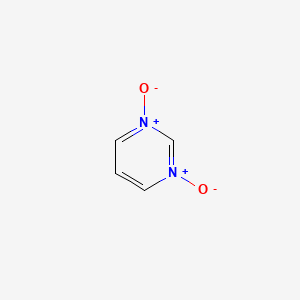
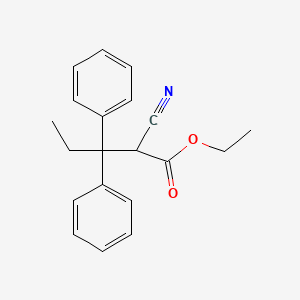
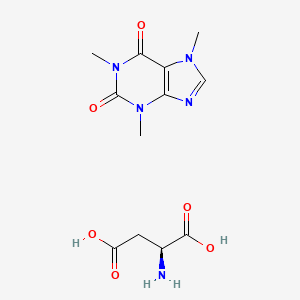
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)

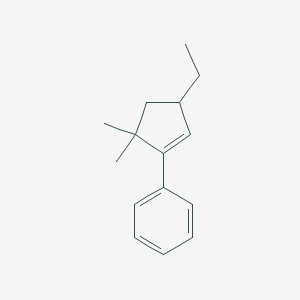
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
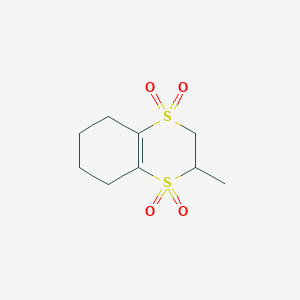
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
